N-Trityl-2,3-dibromomaleimide
CAS No.: 160989-35-5
Cat. No.: VC0060704
Molecular Formula: C23H15Br2NO2
Molecular Weight: 497.186
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 160989-35-5 |
---|---|
Molecular Formula | C23H15Br2NO2 |
Molecular Weight | 497.186 |
IUPAC Name | 3,4-dibromo-1-tritylpyrrole-2,5-dione |
Standard InChI | InChI=1S/C23H15Br2NO2/c24-19-20(25)22(28)26(21(19)27)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Standard InChI Key | FGDKRGOBBHAODC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C(=C(C4=O)Br)Br |
Introduction
Chemical Structure and Basic Properties
N-Trityl-2,3-dibromomaleimide is characterized by its unique structure consisting of a dibromomaleimide core with a trityl (triphenylmethyl) group attached to the nitrogen atom. This arrangement confers distinctive chemical properties that make it valuable for selective modifications in biochemical applications.
Molecular Characteristics
The compound has the molecular formula C₂₃H₁₅Br₂NO₂ with a molecular weight of 497.18 g/mol . Its structure includes three phenyl rings from the trityl group attached to the nitrogen of the maleimide ring, with two bromine atoms at positions 2 and 3 of the maleimide core .
Physical Properties
The physical properties of N-Trityl-2,3-dibromomaleimide have been determined through both experimental and computational methods, as summarized in Table 1.
Table 1: Physical and Chemical Properties of N-Trityl-2,3-dibromomaleimide
Property | Value | Method of Determination |
---|---|---|
Boiling Point | 551.1±50.0 °C | Predicted |
Density | 1.679±0.06 g/cm³ | Predicted |
pKa | -6.58±0.60 | Predicted |
Appearance | White solid | Experimental |
Solubility | Soluble in organic solvents | Experimental |
Storage Condition | Sealed, dry, room temperature | Recommended |
Data compiled from ChemicalBook database
Synthesis Methods
Characterization
The compound can be characterized using various analytical techniques:
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NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) shows characteristic signals for the trityl group aromatic protons at δ 7.31–7.29 (d) and 7.22–7.09 (m) ppm. ¹³C NMR (CDCl₃, 101 MHz) displays signals at δ 163.7 (CO), 141.7 (CBr), 130.2 (CAr), 128.5 (CAr), 127.8 (CAr), 127.0 (CAr), and 75.2 (CN) ppm .
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Mass Spectrometry: High-resolution mass spectrometry (HR-MS) typically shows [M+Na⁺+MeOH] at m/z 549.9611 (calculated 549.9624) .
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Infrared Spectroscopy: FTIR spectrum shows characteristic absorption bands at 3056 cm⁻¹ (C-H stretching) and 1716 cm⁻¹ (C=O stretching) .
Chemical Reactivity
Reactions with Thiols
The most significant aspect of N-Trityl-2,3-dibromomaleimide's reactivity is its selective reaction with thiol groups. This property makes it particularly valuable for protein modification.
Mechanism
The reaction with thiols follows a Michael addition mechanism where the thiol nucleophile attacks the maleimide double bond, resulting in the displacement of a bromine atom. This creates a thiomaleimide intermediate that can undergo further reactions .
Selectivity
Studies have demonstrated remarkable selectivity for cysteine residues in proteins. For example, when the SH2 domain of the Grb2 adaptor protein (with a single cysteine residue) was treated with bromomaleimide derivatives, complete and selective modification of the cysteine was observed, with no reaction at lysine residues despite their presence in significant numbers .
Reversibility
A particularly valuable feature of N-Trityl-2,3-dibromomaleimide modifications is their reversibility under certain conditions:
Table 2: Reversibility of Maleimide-Thiol Adducts
Reducing Agent | Conditions | Result | Efficiency |
---|---|---|---|
TCEP | 100 equivalents, pH 8 buffer | Regeneration of free thiol | 85% conversion |
Glutathione | 100 equivalents, pH 8 buffer | Regeneration of free thiol | Complete cleavage at 1 mM |
2-Mercaptoethanol | Excess, pH 8 buffer | Cleavage of adduct | High efficiency |
Data compiled from research findings
Comparative Reactivity
When compared with other protein-modifying reagents, N-Trityl-2,3-dibromomaleimide and related compounds show superior reactivity profiles:
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Reaction rate order: N-methylbromomaleimide ≈ N-ethylmaleimide > dibromomaleimide ≫ iodoacetamide
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This increased reactivity allows for faster and more efficient protein modification under milder conditions
Applications in Bioconjugation
Protein Modification
N-Trityl-2,3-dibromomaleimide has found significant applications in selective protein modification, particularly for cysteine-containing proteins .
Single Cysteine Modification
Research has demonstrated that treating proteins containing a single cysteine residue with N-Trityl-2,3-dibromomaleimide derivatives results in complete conversion to the conjugate. This modification is highly selective for the cysteine residue, as demonstrated by the lack of reaction with Ellman's reagent after modification .
Protein-Protein Conjugation
The ability of maleimide adducts to undergo a second thiol conjugate addition enables the creation of protein-protein conjugates. For example, treatment of a protein-maleimide adduct with glutathione led to the formation of a protein-peptide conjugate with 95% conversion efficiency .
Peptide Modification
N-Trityl-2,3-dibromomaleimide has been utilized in the modification of peptides, particularly those containing disulfide bonds.
Disulfide Bridging
The compound can serve as an alternative reagent for the selective modification of disulfide bonds without introducing an additional asymmetric carbon. This process creates a two-carbon bridge between cysteine residues, maintaining the structural integrity conferred by the original disulfide bond .
Case Studies
Tertiapin Q Modification:
Researchers have successfully modified tertiapin Q, a neurotoxin from honey bee venom containing two disulfide bonds in close proximity. Both singly and doubly bridged variants of the peptide were synthesized and isolated, demonstrating the versatility of the approach .
Octreotide Modification:
Octreotide, a stabilized analog of the hormone somatostatin with a single disulfide bond, was modified with high efficiency. The biological activity of the modified peptide was preserved, with nanomolar activity observed in whole-cell patch clamp experiments on cells expressing somatostatin receptor (SSTR) subtype 2 .
Development of Diagnostic Agents
The modification of peptides with N-Trityl-2,3-dibromomaleimide derivatives has led to the development of novel diagnostic agents. For example, a candidate for the next generation of diagnostics for SSTR-positive tumors was developed using this chemistry .
Application | Mechanism | Advantage |
---|---|---|
Pro-drug systems | Cleavage in high glutathione environments | Reduced systemic toxicity |
Tumor-targeted therapy | Release in reducing tumor microenvironment | Enhanced therapeutic index |
Peptide stabilization | Disulfide bridge replacement | Improved pharmacokinetics |
Trackable therapeutics | Incorporation of fluorescent properties | Monitoring drug distribution |
Related Compounds and Structure-Activity Relationships
Comparison with Similar Compounds
Several compounds share structural features with N-Trityl-2,3-dibromomaleimide, each with distinct properties and applications:
Table 4: Structural Comparison with Related Compounds
Compound | Structure Features | Unique Aspects |
---|---|---|
2,3-Dibromomaleimide | Maleimide core with two bromines | Lacks the trityl group; more reactive due to absence of steric hindrance |
N-Benzyl-2,3-dibromomaleimide | Maleimide with bromines and benzyl group | Intermediate steric hindrance; different solubility profile |
N-Methylbromomaleimide | Maleimide with one bromine and methyl on N | Higher reactivity; less selective |
N-Ethylmaleimide | Maleimide with ethyl on N, no bromines | Different reaction mechanism; irreversible modifications |
Structure-Activity Considerations
The structure of N-Trityl-2,3-dibromomaleimide confers several important properties that influence its activity:
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The trityl group enhances stability and solubility in organic solvents
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The bromine atoms provide electrophilic sites for nucleophilic attack
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The maleimide core enables selective reactions with thiols
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The combination of these features allows for controlled, reversible modifications
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